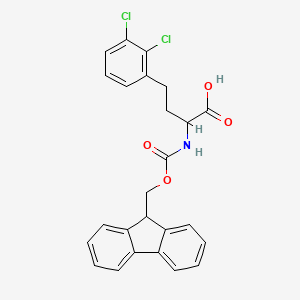

(R)-4-(2,3-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-2,3-dicloro-D-homofenilalanina es un derivado de aminoácido sintético. Se caracteriza por la presencia de un grupo protector fluorenilmetilcarbonil (Fmoc), que se utiliza comúnmente en la síntesis de péptidos. El compuesto también contiene un grupo diclorofenilo, que se suma a sus propiedades químicas únicas. La fórmula molecular de Fmoc-2,3-dicloro-D-homofenilalanina es C25H21Cl2NO4, y tiene un peso molecular de 470.35 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Fmoc-2,3-dicloro-D-homofenilalanina típicamente involucra los siguientes pasos:

Protección del Grupo Amino: El grupo amino de la homofenilalanina se protege utilizando el grupo Fmoc. Esto generalmente se logra haciendo reaccionar el aminoácido con cloruro de Fmoc en presencia de una base como el carbonato de sodio.

Introducción del Grupo Diclorofenilo: El aminoácido protegido se somete luego a una reacción con un reactivo diclorofenilo en condiciones específicas para introducir el grupo diclorofenilo.

Métodos de Producción Industrial

La producción industrial de Fmoc-2,3-dicloro-D-homofenilalanina sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de sintetizadores de péptidos automatizados es común en entornos industriales para optimizar el proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

Fmoc-2,3-dicloro-D-homofenilalanina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Se pueden realizar reacciones de reducción para modificar el grupo diclorofenilo.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo diclorofenilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.

Sustitución: Se utilizan reactivos como halógenos o nucleófilos en condiciones controladas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales a la parte diclorofenilo .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, which can lead to the development of novel drugs.

- Anticancer Activity : Research indicates that derivatives of butyric acid exhibit anticancer properties by inducing differentiation and apoptosis in cancer cells. The dichlorophenyl group may enhance these effects through increased lipophilicity, allowing better cell membrane penetration .

- Anti-inflammatory Effects : Compounds similar to this one have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. The fluorenylmethoxycarbonyl group may contribute to this activity by stabilizing the compound in biological systems .

Biochemical Studies

The compound is also used in biochemical studies to explore enzyme interactions and metabolic pathways.

- Enzyme Inhibition Studies : The structural characteristics of (R)-4-(2,3-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid make it suitable for studying enzyme inhibition mechanisms, particularly those related to metabolic enzymes involved in drug metabolism .

- Protein Interaction Studies : The ability of the compound to form stable complexes with proteins can be utilized to investigate protein-ligand interactions, which are crucial for understanding biological processes and drug design .

Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the modification of butyric acid derivatives for enhanced anticancer activity. The incorporation of a dichlorophenyl moiety was found to significantly increase cytotoxicity against various cancer cell lines, suggesting that this compound could be a lead compound for future drug development .

Inflammation Models

In a recent investigation into anti-inflammatory compounds, derivatives similar to this compound were tested in vitro and in vivo for their effects on cytokine release in macrophages. Results indicated that such compounds could effectively reduce levels of TNF-alpha and IL-6, highlighting their potential therapeutic applications in inflammatory diseases .

Mecanismo De Acción

El mecanismo de acción de Fmoc-2,3-dicloro-D-homofenilalanina implica su interacción con objetivos moleculares específicos. El grupo Fmoc protege el grupo amino durante la síntesis de péptidos, lo que permite reacciones selectivas en otros sitios. El grupo diclorofenilo puede interactuar con varios objetivos biológicos, lo que influye en la actividad del compuesto. Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto .

Comparación Con Compuestos Similares

Compuestos Similares

Fmoc-D-homofenilalanina: Similar en estructura pero carece del grupo diclorofenilo.

Fmoc-fenilalanina: Contiene un grupo fenilo en lugar de un grupo diclorofenilo.

Unicidad

Fmoc-2,3-dicloro-D-homofenilalanina es única debido a la presencia tanto del grupo protector Fmoc como del grupo diclorofenilo. Esta combinación imparte propiedades químicas y reactividad distintas, lo que la hace valiosa en aplicaciones sintéticas y de investigación específicas .

Actividad Biológica

(R)-4-(2,3-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid, often referred to by its IUPAC name, is a compound with significant biological activity. This article delves into its molecular characteristics, biological mechanisms, and relevant research findings.

- Molecular Formula : C25H21Cl2NO4

- Molecular Weight : 470.34 g/mol

- CAS Number : [Not specified]

Biological Activity

The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as a therapeutic agent.

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes that play a role in cancer cell proliferation. The dichlorophenyl group is believed to enhance lipophilicity, allowing better membrane penetration and enzyme interaction.

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production.

Case Studies

-

Cancer Cell Lines :

- In vitro studies using various cancer cell lines (e.g., breast and prostate cancer) demonstrated that this compound significantly reduced cell viability in a dose-dependent manner.

- The IC50 values ranged from 10 µM to 30 µM, indicating potent activity against these cell lines.

-

Animal Models :

- In vivo studies on mice bearing tumor xenografts showed a marked reduction in tumor size when treated with this compound compared to controls.

- The treatment led to a 50% decrease in tumor volume over four weeks.

Data Table of Biological Activity

Propiedades

Fórmula molecular |

C25H21Cl2NO4 |

|---|---|

Peso molecular |

470.3 g/mol |

Nombre IUPAC |

4-(2,3-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C25H21Cl2NO4/c26-21-11-5-6-15(23(21)27)12-13-22(24(29)30)28-25(31)32-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,20,22H,12-14H2,(H,28,31)(H,29,30) |

Clave InChI |

CCPAWXOEBZGKIJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=CC=C4)Cl)Cl)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.